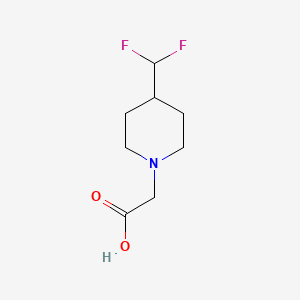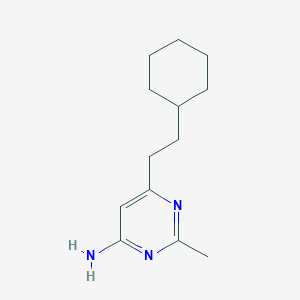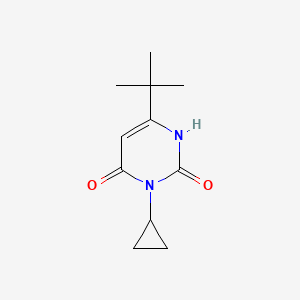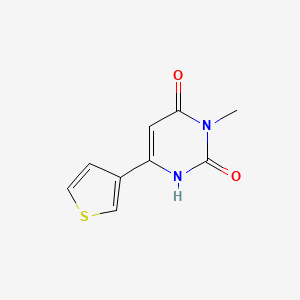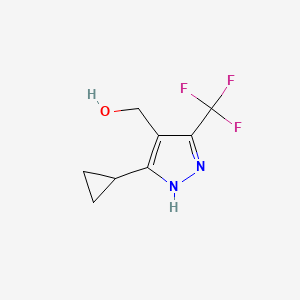
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
The compound “(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” is a chemical compound with the linear formula C7H7F3N2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) . This indicates that the compound has a cyclopropyl group attached to a pyrazole ring, which also carries a trifluoromethyl group.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 235.1±35.0 °C and a predicted density of 1.438±0.06 g/cm3 . It is a solid at room temperature and should be stored at 2-8°C . The compound has a pKa value of 11.12±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen
Convergent Synthesis and Biological Applications
Synthesis and Cytotoxicity : A study by Bonacorso et al. (2016) describes the convergent synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, closely related to the compound , demonstrating their cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
Pyrazolyl-pyrimidine Hybrids : Zanatta et al. (2020) report the regioselective synthesis of pyrazolyl-pyrimidine hybrids, which include derivatives of the mentioned compound. These were tested for human acetylcholinesterase and butyrylcholinesterase inhibition, indicating potential pharmacological applications (Zanatta et al., 2020).
Antimicrobial and Anticancer Potential
Antimicrobial and Anticancer Agents : A study by Hafez et al. (2016) synthesized novel pyrazole derivatives, closely related to the requested compound, and found them to exhibit high antimicrobial activity and greater anticancer activity than doxorubicin, a reference drug (Hafez et al., 2016).
Antimicrobial Activity of Pyrazolines : Kumar et al. (2012) synthesized (1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing good antimicrobial activity, indicating potential for the development of new antibacterial and antifungal agents (Kumar et al., 2012).
Chemical Synthesis Approaches
Regioselective Synthesis Techniques : Alizadeh et al. (2015) report on a regioselective procedure for synthesizing 1H-pyrazol-5-yl methanone derivatives, offering insights into efficient synthesis methods relevant to the compound (Alizadeh et al., 2015).
One-Pot Synthesis : A study by Bonacorso et al. (2009) on the one-pot synthesis of dihydro-1H-pyrazolyl-1-carbohydrazides and methanones suggests efficient synthetic routes that might be applicable to the production of the requested compound (Bonacorso et al., 2009).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(3-14)6(12-13-7)4-1-2-4/h4,14H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSHTJTUMRSBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482441.png)
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482444.png)
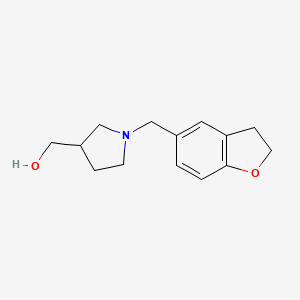
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-ol](/img/structure/B1482446.png)
![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)
![5-(2-hydroxyethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1482448.png)

![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-3-oxopropanenitrile](/img/structure/B1482452.png)


